2,4-Diamino-5-(2,3,5-trichlorophenyl)-6-fluoromethylpyrimidine
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Overview
Description
BW-202W92 is a small molecule drug initially developed by Glaxo Group Ltd. It functions as a sodium channel blocker and has been primarily investigated for its potential therapeutic applications in cardiovascular diseases . The compound has shown promise in neuroprotection, particularly in hippocampal neurons .
Preparation Methods
The synthetic routes and reaction conditions for BW-202W92 are not extensively detailed in the available literature. it is known that the compound belongs to the class of oxadiazolylindazole sodium channel modulators . The synthesis likely involves the formation of the oxadiazole ring and its subsequent attachment to the indazole moiety. Industrial production methods for BW-202W92 have not been reported, as the compound is still in the research and development phase .
Chemical Reactions Analysis
BW-202W92 primarily undergoes reactions typical of sodium channel blockers. These include:
Oxidation and Reduction:
Substitution Reactions: BW-202W92 can participate in substitution reactions, particularly involving the oxadiazole and indazole rings.
Major Products: The major products formed from these reactions are typically derivatives of the original compound with modifications to the oxadiazole or indazole rings.
Scientific Research Applications
BW-202W92 has been extensively studied for its neuroprotective properties. It has shown efficacy in protecting hippocampal neurons from damage, making it a potential candidate for treating neurodegenerative diseases . Additionally, the compound has been investigated for its cardiovascular benefits, particularly in preventing perioperative ischemia . Its ability to block sodium channels makes it a valuable tool in studying the role of these channels in various physiological and pathological processes .
Mechanism of Action
BW-202W92 exerts its effects by blocking voltage-gated sodium channels. This action prevents the influx of sodium ions into neurons, thereby stabilizing the neuronal membrane and reducing excitotoxicity . The compound has shown a particular affinity for the Na(v)1.6 sodium channel isoform, which is consistent with its neuroprotective effects . The molecular targets and pathways involved include the inhibition of sodium ion flux and the modulation of neuronal excitability .
Comparison with Similar Compounds
BW-202W92 is similar to other sodium channel blockers such as lamotrigine and sipatrigine. it has shown greater potency and selectivity for the Na(v)1.6 isoform compared to these compounds . This unique property makes BW-202W92 a promising candidate for neuroprotection. Other similar compounds include:
Lamotrigine: A well-known sodium channel blocker used in the treatment of epilepsy and bipolar disorder.
Sipatrigine: Another sodium channel blocker with neuroprotective properties, but less selective than BW-202W92.
BW-202W92’s unique selectivity for the Na(v)1.6 isoform sets it apart from these similar compounds, highlighting its potential as a specialized neuroprotective agent .
Properties
Molecular Formula |
C11H8Cl3FN4 |
---|---|
Molecular Weight |
321.6 g/mol |
IUPAC Name |
6-(fluoromethyl)-5-(2,3,5-trichlorophenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H8Cl3FN4/c12-4-1-5(9(14)6(13)2-4)8-7(3-15)18-11(17)19-10(8)16/h1-2H,3H2,(H4,16,17,18,19) |
InChI Key |
QEDNOUAODRFJQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C(N=C(N=C2N)N)CF)Cl)Cl)Cl |
Synonyms |
2,4-diamino-6-(fluoromethyl)-5-(2,3,5-trichlorophenyl)pyrimidine BW 202W92 BW-202W92 BW202W92 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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